molecular formula C19H23F3N6O2 B11507121 ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate

ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate

Cat. No.: B11507121
M. Wt: 424.4 g/mol
InChI Key: DABOUVPEDZETLK-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(PIPERIDIN-1-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl-substituted phenyl group, and an ethyl ester functional group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(PIPERIDIN-1-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the reaction of cyanuric chloride with amines.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. Piperidine is reacted with the triazine core to form the desired intermediate.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the coupling of the trifluoromethyl-substituted phenyl group to the triazine core using suitable coupling agents and conditions.

    Esterification: The final step involves the esterification of the intermediate with ethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazine core or the ester functional group, resulting in the formation of amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 2-{[4-(PIPERIDIN-1-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.

    Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(PIPERIDIN-1-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[4-(PIPERIDIN-1-YL)-6-{[3-(FLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
  • ETHYL 2-{[4-(PIPERIDIN-1-YL)-6-{[3-(CHLOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE

Uniqueness

ETHYL 2-{[4-(PIPERIDIN-1-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H23F3N6O2

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 2-[[4-piperidin-1-yl-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C19H23F3N6O2/c1-2-30-15(29)12-23-16-25-17(27-18(26-16)28-9-4-3-5-10-28)24-14-8-6-7-13(11-14)19(20,21)22/h6-8,11H,2-5,9-10,12H2,1H3,(H2,23,24,25,26,27)

InChI Key

DABOUVPEDZETLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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